9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.545. The purity is usually 95%.
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Scientific Research Applications
Regioselective Synthesis and Heterocyclic Compounds
Research by Majumdar et al. (2001) on pyrimidine annelated heterocycles showcases the synthetic versatility of similar structures. They demonstrated the regioselective synthesis of heterocyclic compounds from related precursors, highlighting the importance of such compounds in developing new chemical entities with potential biological activities (Majumdar et al., 2001).
Novel Synthesis Approaches
Ghorbani‐Vaghei et al. (2014) developed a one-pot synthesis method for new derivatives of pyran, illustrating the capability of efficiently creating complex molecules from simpler structures. This methodology can be pivotal in streamlining the synthesis of compounds including purine derivatives (Ghorbani‐Vaghei et al., 2014).
Applications in Neurodegenerative Disease Research
Research into benzyl-substituted tetrahydropyrazino[2,1-f]purinediones by Brunschweiger et al. (2014) demonstrates the potential of purine derivatives in treating neurodegenerative diseases. These compounds showed promise as multitarget drugs, capable of antagonizing adenosine receptors and inhibiting monoamine oxidases, which are key targets in neurodegenerative disease management (Brunschweiger et al., 2014).
Anti-inflammatory Activity
Kaminski et al. (1989) explored the anti-inflammatory activities of substituted analogs based on the pyrimidopurinedione ring system. Their findings underscore the potential of such compounds in developing new anti-inflammatory agents, contributing to a broader understanding of how purine derivatives can be utilized in medical research (Kaminski et al., 1989).
properties
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-16-8-7-9-18(12-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-17(2)14-28(20)23)19-10-5-4-6-11-19/h7-9,12,17,19H,4-6,10-11,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZZMDLESQLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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